Ethyl 5-fluoroquinoline-8-carboxylate
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Overview
Description
Ethyl 5-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of Ethyl 5-fluoroquinoline-8-carboxylate involves several steps, including cyclization, cycloaddition reactions, and direct fluorination. One common method is the reaction of 5-fluoro-8-nitroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 5-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-fluoroquinoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . The compound’s fluorine atom enhances its ability to penetrate cell membranes and bind to its molecular targets effectively .
Comparison with Similar Compounds
Ethyl 5-fluoroquinoline-8-carboxylate can be compared with other fluorinated quinoline derivatives such as:
5-fluoroquinoline: Lacks the ethyl ester group, making it less lipophilic and potentially less effective in penetrating cell membranes.
6-fluoroquinoline: Fluorine atom is positioned differently, which may affect its biological activity and target specificity.
8-fluoroquinoline: Similar structure but without the carboxylate group, which may influence its solubility and reactivity.
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 5-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |
InChI Key |
ILHRPODDKRDGBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)F)C=CC=N2 |
Origin of Product |
United States |
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